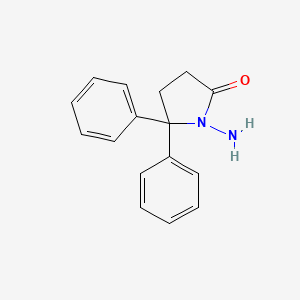
1-Amino-5,5-diphenylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-5,5-diphenylpyrrolidin-2-one is a heterocyclic compound with a pyrrolidinone core structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of an amino group at the first position and two phenyl groups at the fifth position of the pyrrolidinone ring.
Vorbereitungsmethoden
The synthesis of 1-Amino-5,5-diphenylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5,5-diphenylpyrrolidin-2-one with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve steps such as heating and purification to obtain the desired product with high purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
1-Amino-5,5-diphenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions .
Wissenschaftliche Forschungsanwendungen
1-Amino-5,5-diphenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-Amino-5,5-diphenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-Amino-5,5-diphenylpyrrolidin-2-one can be compared with other similar compounds, such as:
1-Amino-5-phenylpyrrolidin-2-one: This compound has only one phenyl group, which may result in different chemical and biological properties.
1-Amino-5,5-dimethylpyrrolidin-2-one: The presence of methyl groups instead of phenyl groups can significantly alter the compound’s reactivity and applications.
1-Amino-5,5-diphenylpyrrolidin-3-one:
Eigenschaften
CAS-Nummer |
88730-05-6 |
|---|---|
Molekularformel |
C16H16N2O |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
1-amino-5,5-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C16H16N2O/c17-18-15(19)11-12-16(18,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,17H2 |
InChI-Schlüssel |
NUQOFEVMUJYPCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1=O)N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















